molecular formula C11H14ClNO2 B12040514 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No.: B12040514
M. Wt: 227.69 g/mol
InChI Key: IAVRHUODHWYNHT-UHFFFAOYSA-N
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Description

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is an organic compound with the molecular formula C11H14ClNO2. It is a white to yellow solid and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both a hydroxyl and a chlorine group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

InChI

InChI=1S/C11H14ClNO2/c1-11(2,7-14)13-10(15)8-5-3-4-6-9(8)12/h3-6,14H,7H2,1-2H3,(H,13,15)

InChI Key

IAVRHUODHWYNHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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